5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 499771-21-0
VCID: VC2005055
InChI: InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
SMILES: CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C11H8F3N3O2
Molecular Weight: 271.19 g/mol

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 499771-21-0

Cat. No.: VC2005055

Molecular Formula: C11H8F3N3O2

Molecular Weight: 271.19 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid - 499771-21-0

Specification

CAS No. 499771-21-0
Molecular Formula C11H8F3N3O2
Molecular Weight 271.19 g/mol
IUPAC Name 5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
Standard InChI Key IRJLZHQBWAUKGA-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Canonical SMILES CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

Introduction

Chemical Identification and Basic Properties

Structural Identification

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is characterized by a five-membered triazole ring containing three nitrogen atoms in sequence. The compound features a methyl group at the C-5 position, a carboxylic acid at C-4, and a phenyl ring with a trifluoromethyl substituent at the meta position attached to N-1. This specific structural arrangement contributes to its unique chemical and biological properties, particularly its potential interactions with various molecular targets.

The presence of the triazole ring is significant as this heterocyclic structure is known for its stability and ability to form hydrogen bonds, making it valuable in medicinal chemistry. The trifluoromethyl group, a key feature of this compound, enhances the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug development .

Chemical Identifiers and Physical Properties

The compound is uniquely identified through various systematic naming conventions and registry numbers, which are essential for proper documentation and research purposes.

ParameterValue
CAS Number499771-21-0
Molecular FormulaC11H8F3N3O2
Molecular Weight271.2 g/mol
IUPAC Name5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
InChI KeyIRJLZHQBWAUKGA-UHFFFAOYSA-N
SMILESCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
EC Number824-014-9

The physical properties of this compound influence its behavior in various chemical reactions and biological systems .

Physical PropertyValue
Physical StateSolid
Melting Point155 °C
Boiling Point426.1±55.0 °C (Predicted)
Density1.50±0.1 g/cm³ (Predicted)
pKa3.26±0.50 (Predicted)
Purity (Commercial)97%

Chemical Structure and Characteristics

Structural Features

The compound's distinctive feature is the 3-(trifluoromethyl)phenyl substituent attached to the N-1 position of the triazole ring. The trifluoromethyl (CF3) group, positioned at the meta position of the phenyl ring, is particularly significant as it imparts unique chemical and physical properties to the molecule. CF3 groups are known to enhance lipophilicity, metabolic stability, and binding affinity to target proteins, making them valuable in medicinal chemistry applications .

Isomeric Forms

While the 1,2,3-triazole scaffold can potentially support various isomeric forms, the compound described here specifically refers to the 1,4-disubstituted 1,2,3-triazole with precise positioning of the methyl, carboxyl, and phenyl-trifluoromethyl groups. The position numbering in the name (5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid) clearly specifies this particular isomer, which is significant as different isomers can exhibit markedly different biological activities and chemical properties .

Synthesis Methods

Reaction Conditions

The synthesis conditions for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically require careful control of reaction parameters. Based on similar triazole syntheses documented in research literature, optimal conditions often include:

ParameterTypical Conditions
SolventAcetonitrile or DMSO
Temperature50-60°C
CatalystCopper salts (for Cu-catalyzed azide-alkyne cycloaddition)
BaseDBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reaction Time8-24 hours
Purification MethodFlash column chromatography

The reaction conditions can significantly impact the yield and purity of the final product. The use of copper catalysts, for instance, can promote regioselective formation of 1,4-disubstituted triazoles, which is crucial for obtaining the desired compound .

Chemical Reactivity

Reactive Sites

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid contains several functional groups that serve as potential reactive sites for various chemical transformations. The carboxylic acid group is particularly reactive and can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction. This reactivity allows for the synthesis of various derivatives with modified properties.

The triazole ring itself, while generally stable, can participate in certain reactions, particularly under harsh conditions. The methyl group at the C-5 position can potentially undergo oxidation or serve as a site for radical reactions. The trifluoromethyl group on the phenyl ring is generally stable but contributes to the electronic properties of the molecule, influencing reactivity at other sites.

Common Reactions

The compound can participate in various chemical reactions, particularly through its carboxylic acid functional group. Some key reactions include:

Reaction TypeReactantsConditionsProducts
EsterificationAlcohols, H2SO4HeatCorresponding esters
AmidationAmines, coupling reagentsRoom temperature to moderate heatCorresponding amides
ReductionLiAlH4 or NaBH40°C to room temperatureCorresponding alcohol
DecarboxylationHeatStrong heat, catalystsDecarboxylated product
Halogenation of methyl groupNBS, peroxidesUV lightBromomethyl derivatives

The carboxylic acid functionality makes this compound particularly versatile as a building block in organic synthesis, allowing for the preparation of various derivatives with potentially enhanced or modified properties.

Biological Activity and Applications

Biological ActivityPotential Mechanism
AntimicrobialInhibition of microbial cell wall synthesis or enzyme function
Anti-inflammatoryModulation of inflammatory pathways and cytokine production
AnticancerInduction of apoptosis in cancer cells; inhibition of specific enzymes or receptors
Enzyme InhibitionCompetitive binding to active sites of target enzymes

Research and Industrial Applications

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has several potential applications in research and industry:

  • As a building block in the synthesis of more complex molecules with potentially enhanced biological activities

  • In medicinal chemistry for the development of pharmaceutical candidates

  • As a ligand in coordination chemistry due to the nitrogen atoms in the triazole ring

  • In materials science, where triazole derivatives can contribute to the development of functional materials

The compound's unique structure, featuring both a triazole ring and a trifluoromethyl group, makes it particularly valuable in drug discovery efforts, as these features are often associated with improved pharmacological properties.

Classification ParameterValue
GHS ClassificationAcute Toxicity (Category 4)
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity - Single Exposure (Category 3)
Signal WordWarning
Hazard CodesXn (Harmful)
Risk StatementsR22 (Harmful if swallowed)
Precautionary MeasuresDetails
Personal Protective EquipmentWear protective gloves, protective clothing, eye protection, and face protection
Hygiene PracticesWash thoroughly after handling; avoid breathing dust/fume/gas/mist/vapors/spray
Emergency ProceduresIf swallowed: Call a poison center or doctor if you feel unwell
If on skin: Wash with plenty of soap and water
If inhaled: Remove person to fresh air and keep comfortable for breathing
If in eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing
Storage ConditionsStore in a well-ventilated place; keep container tightly closed; store locked up
DisposalDispose of contents/container to an approved waste disposal plant

These safety guidelines are essential for minimizing risks associated with handling this compound in laboratory or industrial settings .

Comparative Analysis

Comparison with Similar Triazole Derivatives

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid shares structural similarities with other triazole derivatives but possesses unique features that distinguish it from related compounds:

CompoundStructural DifferencesPotential Impact on Properties
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acidLacks the trifluoromethyl group on the phenyl ringReduced lipophilicity; potentially different biological activity profile
5-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acidTrifluoromethoxy group at para position instead of trifluoromethyl at meta positionDifferent electronic effects and spatial arrangement; altered binding properties
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamideContains an amide instead of carboxylic acid; trifluoromethyl at C-5 position instead of methylDifferent hydrogen bonding capabilities; altered pharmacological profile

Structure-Activity Relationships

The relationship between the structure of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and its biological activities can be analyzed through various structural elements:

Structural ElementPotential Contribution to Activity
Triazole RingProvides a stable scaffold; nitrogen atoms can serve as hydrogen bond acceptors; contributes to water solubility
Carboxylic Acid GroupEnables hydrogen bonding; can ionize at physiological pH; allows for derivatization to modify properties
Methyl Group at C-5Enhances lipophilicity; may influence binding orientation in target proteins
Trifluoromethyl GroupIncreases lipophilicity; enhances metabolic stability; provides strong electron-withdrawing effects; can engage in specific interactions with target proteins
Meta Position of CF3Creates specific spatial arrangement; may optimize interactions with binding pockets of target proteins

Understanding these structure-activity relationships is crucial for the rational design of derivatives with potentially enhanced properties for specific applications .

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